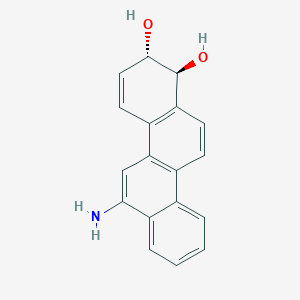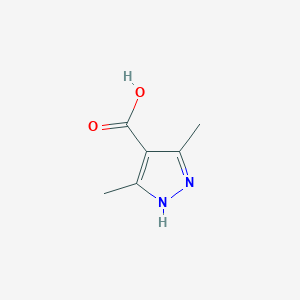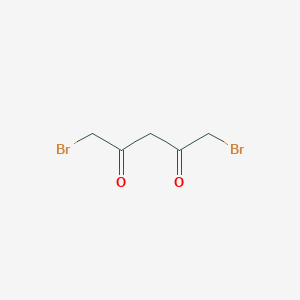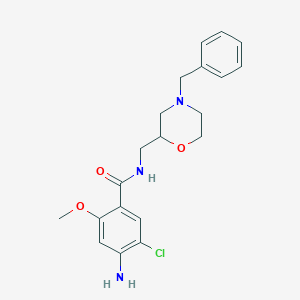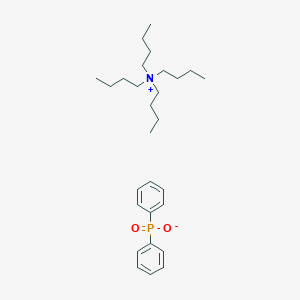
Tetrabutylammonium diphenylphosphinate
概要
説明
Tetrabutylammonium diphenylphosphinate is an organic compound with the molecular formula C28H46NO2P. It is a quaternary ammonium salt where the cation is tetrabutylammonium and the anion is diphenylphosphinate. This compound is used in various chemical reactions and has applications in different fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium diphenylphosphinate can be synthesized by reacting diphenylphosphinic acid with tetrabutylammonium hydroxide. The reaction typically occurs in a solvent such as methanol or ethanol under mild conditions. The product is then purified by recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Tetrabutylammonium diphenylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions where the diphenylphosphinate anion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Diphenylphosphinic acid.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinates depending on the reagents used.
科学的研究の応用
Tetrabutylammonium diphenylphosphinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters and other phosphorus-containing compounds.
Biology: It is used in biochemical studies to investigate the role of phosphorus-containing compounds in biological systems.
作用機序
The mechanism of action of tetrabutylammonium diphenylphosphinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The diphenylphosphinate anion can donate electrons to form bonds with electrophilic centers, while the tetrabutylammonium cation can stabilize the reaction intermediates. This dual functionality makes it a versatile reagent in organic synthesis .
類似化合物との比較
Tetrabutylammonium triflate: Similar in structure but contains a triflate anion instead of diphenylphosphinate.
Tetrabutylammonium bromide: Contains a bromide anion and is used as a phase-transfer catalyst.
Tetrabutylammonium chloride: Contains a chloride anion and is used in various chemical reactions.
Uniqueness: Tetrabutylammonium diphenylphosphinate is unique due to its specific anion, which imparts distinct reactivity and properties compared to other tetrabutylammonium salts. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
特性
IUPAC Name |
diphenylphosphinate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C12H11O2P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h5-16H2,1-4H3;1-10H,(H,13,14)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTBUDAZVPBWQY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


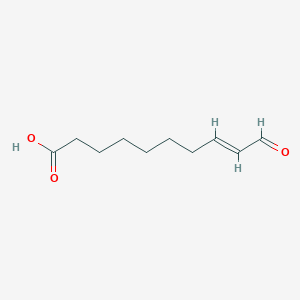
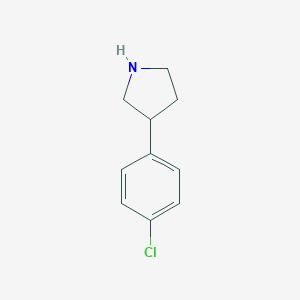
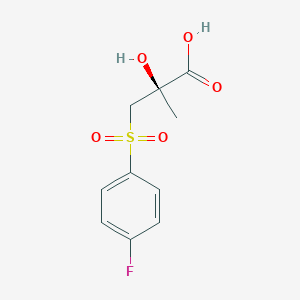

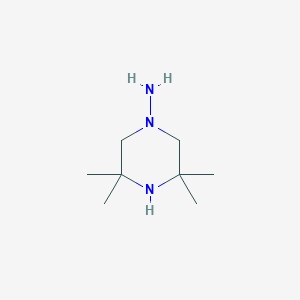
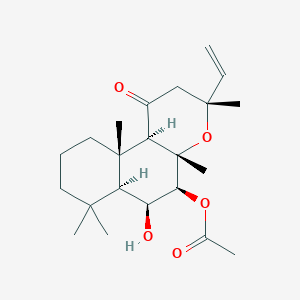


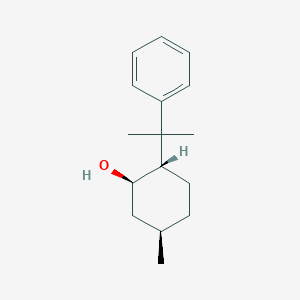
![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
